molecular formula C14H13ClN2O B12671466 N-(2-Amino-6-chlorophenyl)-N-phenylacetamide CAS No. 84803-51-0

N-(2-Amino-6-chlorophenyl)-N-phenylacetamide

Cat. No.: B12671466
CAS No.: 84803-51-0
M. Wt: 260.72 g/mol
InChI Key: LGXWAYKZEYBMGW-UHFFFAOYSA-N
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Description

N-(2-Amino-6-chlorophenyl)-N-phenylacetamide is a substituted aromatic acetamide characterized by a chloro group at the 6-position and an amino group at the 2-position of the phenyl ring, coupled with a phenylacetamide backbone.

Properties

CAS No.

84803-51-0

Molecular Formula

C14H13ClN2O

Molecular Weight

260.72 g/mol

IUPAC Name

N-(2-amino-6-chlorophenyl)-N-phenylacetamide

InChI

InChI=1S/C14H13ClN2O/c1-10(18)17(11-6-3-2-4-7-11)14-12(15)8-5-9-13(14)16/h2-9H,16H2,1H3

InChI Key

LGXWAYKZEYBMGW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)C2=C(C=CC=C2Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Amino-6-chlorophenyl)-N-phenylacetamide typically involves the reaction of 2-amino-6-chloroaniline with phenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-Amino-6-chlorophenyl)-N-phenylacetamide can undergo oxidation reactions, leading to the formation of corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives, which may have different pharmacological properties.

    Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other functional groups, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

Chemistry: N-(2-Amino-6-chlorophenyl)-N-phenylacetamide is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.

Medicine: this compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory, analgesic, or antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed as a precursor for the synthesis of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-(2-Amino-6-chlorophenyl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and leading to a therapeutic effect. Alternatively, it may interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogues can be categorized based on substituent variations (e.g., halogens, alkyl/aryl groups) and their positions. Key examples include:

Compound Name Molecular Formula Key Substituents Hydrogen-Bonding Features Applications/Notes
N-(2-Amino-6-chlorophenyl)-N-phenylacetamide C₁₄H₁₂ClN₂O –NH₂ (2-position), –Cl (6-position) Dual H-bond donors (–NH₂, –NH–) Potential pharmaceutical intermediate
2-Chloro-N-phenylacetamide C₈H₈ClNO –Cl (2-position) Single H-bond donor (–NH–) Crystallography studies; forms H-bonded chains
2-Amino-N-(2-chloro-6-fluorobenzyl)-N-ethylacetamide C₁₂H₁₅ClFN₂O –Cl (2-position), –F (6-position), –C₂H₅ H-bond donors (–NH₂, –NH–); fluorinated Unspecified biological activity
Alachlor C₁₄H₂₀ClNO₂ –Cl (2-position), –OCH₃ Weak H-bond capacity Herbicide (chloroacetamide class)

Key Observations :

  • Fluorinated derivatives (e.g., ) may exhibit altered lipophilicity and bioavailability.
  • Crystallographic Behavior: In 2-chloro-N-phenylacetamide, antiparallel alignment of N–H and C=O groups and syn-clinal C–Cl/C=O conformation facilitate infinite N–H⋯O hydrogen-bonded chains . The amino group in the target compound could introduce additional H-bonding motifs, affecting solubility and crystal packing.

Hydrogen-Bonding and Supramolecular Interactions

  • Comparison with Alachlor : Alachlor’s methoxy and chloro groups reduce H-bonding capacity, favoring hydrophobic interactions typical of herbicides .

Biological Activity

N-(2-Amino-6-chlorophenyl)-N-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, structure-activity relationships (SAR), and various applications in biological research and medicine.

Chemical Structure and Properties

This compound belongs to the class of substituted phenylacetamides, characterized by the presence of an amino group and a chloro substituent on the phenyl ring. Its chemical structure can be represented as follows:

C13H12ClN3O\text{C}_{13}\text{H}_{12}\text{Cl}\text{N}_{3}\text{O}

This compound exhibits properties that allow it to interact with various biological macromolecules, including proteins and nucleic acids, making it a valuable probe for studying enzyme mechanisms and protein-ligand interactions.

The mechanism of action involves the compound's ability to bind to specific molecular targets, such as enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor-mediated signaling pathways, leading to therapeutic effects. For instance, it has been shown to interact with Slack potassium channels, influencing neuronal excitability and showing potential antiepileptic effects .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound derivatives against various pathogens. A series of chloroacetamides were evaluated for their effectiveness against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), demonstrating moderate to high antibacterial activity . The structure-activity relationship indicated that the position of substituents on the phenyl ring significantly influenced antimicrobial efficacy.

CompoundActivity Against S. aureusActivity Against MRSAActivity Against E. coli
1ModerateHighLow
2HighModerateModerate
3LowLowModerate

Anti-inflammatory and Analgesic Effects

The compound's derivatives have also been investigated for anti-inflammatory and analgesic properties. Some studies suggest that these derivatives may inhibit inflammatory pathways, providing a basis for their use in treating conditions like arthritis. The presence of the chloro group appears to enhance these pharmacological activities.

Antiparasitic Activity

In addition to antibacterial effects, this compound has shown promising antiparasitic activity against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis. One derivative exhibited an IC50 value significantly lower than that of standard treatments, indicating its potential as an effective therapeutic agent .

Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in understanding how structural modifications influence biological activity. Research indicates that minor changes in the chemical structure can lead to substantial differences in potency. For example, variations in halogen substitution on the phenyl ring were correlated with enhanced lipophilicity, which facilitated better membrane penetration and increased antimicrobial efficacy .

Case Studies

  • Antimicrobial Efficacy : A study synthesized several N-(substituted phenyl)-2-chloroacetamides and tested them against E. coli, S. aureus, and C. albicans. The results showed that compounds with para-substituents demonstrated superior activity compared to those with ortho or meta positions .
  • Neuronal Activity : In electrophysiological assays, certain derivatives were found to significantly reduce firing rates in overexcited cortical neurons, suggesting their potential use as antiepileptic drugs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Amino-6-chlorophenyl)-N-phenylacetamide, and how can reaction conditions be optimized?

  • Methodology : A plausible route involves nucleophilic substitution followed by condensation. For example, describes the synthesis of 2-azido-N-phenylacetamides via refluxing 2-chloro-N-phenylacetamides with sodium azide in a toluene/water system (8:2 ratio). Adapting this, the target compound could be synthesized by substituting the chloro group in a precursor with an amino group under controlled pH and temperature. Optimization may include varying solvents (e.g., DMF for polar intermediates) or catalysts (e.g., Pd for cross-coupling steps) to improve yield. Reaction progress should be monitored via TLC (hexane:ethyl acetate, 9:1) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology : Use a combination of analytical techniques:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm, acetamide carbonyl at ~δ 168 ppm).
  • HPLC-MS : To assess purity (>95%) and molecular ion peaks (theoretical m/z: ~275.7 for C₁₄H₁₄ClN₂O).
  • Elemental Analysis : Compare experimental vs. theoretical C/H/N/Cl content.
  • Melting Point : Compare with literature values (if available) .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Refer to analogs like N-phenylacetamide ( ):

  • PPE : Gloves, lab coat, and fume hood use to avoid inhalation/contact.
  • First Aid : Immediate rinsing for eye/skin exposure; medical consultation for ingestion (risk of methemoglobinemia).
  • Storage : Inert gas (N₂/Ar) and desiccated conditions to prevent degradation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodology :

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL ( ) for refinement. Key parameters: bond angles (C-Cl ~1.73 Å), torsion angles between aromatic rings.
  • ORTEP-3 ( ) : Generate thermal ellipsoid plots to assess disorder or dynamic motion.
  • Enantiomorph-Polarity Analysis : Apply Flack’s parameter ( ) to confirm absolute configuration if chirality is suspected .

Q. What contradictions exist in reported pharmacological activities of structurally related acetamides, and how can they guide research on this compound?

  • Methodology :

  • Comparative SAR Analysis : notes acetyl fentanyl’s μ-opioid receptor affinity (LD₅₀: 9.3 mg/kg in mice). While the target compound lacks direct data, its chloro and amino groups may alter receptor binding.
  • In Vitro Assays : Test inhibition of electrically induced guinea pig ileum contractions (opioid activity) or COX-2 inhibition (analgesic pathways).
  • Data Contradictions : Resolve discrepancies in potency vs. analogs by adjusting substituent electronegativity or steric bulk .

Q. How can computational modeling predict the environmental impact or metabolic pathways of this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry (Gaussian 09) to predict hydrolysis rates (e.g., susceptibility of the acetamide bond to aqueous or enzymatic cleavage).
  • ADMET Prediction : Tools like SwissADME to estimate logP (~2.5), bioavailability, and potential hepatotoxicity.
  • Degradation Studies : Simulate photolysis (UV-Vis) or biodegradation (OECD 301F) to identify metabolites (e.g., dechlorinated byproducts) .

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